molecular formula C9H15ClN2O B13617442 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride

1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride

Cat. No.: B13617442
M. Wt: 202.68 g/mol
InChI Key: GDEJBUHPNMDONN-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride is a synthetic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework provides a rigid and stable structure, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the reaction . The product is then purified through standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to increase efficiency. The use of automated systems for monitoring and controlling reaction parameters would also be essential in an industrial setting.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and specificity. Molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which can participate in a variety of chemical reactions. This makes it a versatile building block for the synthesis of more complex molecules. Additionally, the spirocyclic structure provides a rigid and stable framework, which can be advantageous in drug design and other applications.

Properties

Molecular Formula

C9H15ClN2O

Molecular Weight

202.68 g/mol

IUPAC Name

1-oxa-8-azaspiro[4.5]decane-4-carbonitrile;hydrochloride

InChI

InChI=1S/C9H14N2O.ClH/c10-7-8-1-6-12-9(8)2-4-11-5-3-9;/h8,11H,1-6H2;1H

InChI Key

GDEJBUHPNMDONN-UHFFFAOYSA-N

Canonical SMILES

C1COC2(C1C#N)CCNCC2.Cl

Origin of Product

United States

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